molecular formula C11H13NO2 B14749607 1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate CAS No. 120-59-2

1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate

Cat. No.: B14749607
CAS No.: 120-59-2
M. Wt: 191.23 g/mol
InChI Key: JOYSBFMLGYQIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate is a chemical compound with the molecular formula C10H11NO2 It is a derivative of indan, a bicyclic hydrocarbon, and contains a hydroxyl group and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate typically involves the following steps:

    Formation of 1H-Inden-5-ol, 2,3-dihydro-: This intermediate can be synthesized through the reduction of 1H-indene-5-one using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol.

    Carbamoylation: The hydroxyl group of 1H-Inden-5-ol, 2,3-dihydro- is then reacted with methyl isocyanate (CH3NCO) to form the methylcarbamate derivative. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine (TEA) to neutralize the generated hydrogen chloride (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride (SOCl2) to form a chloro derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 1H-Inden-5-one, 2,3-dihydro-.

    Reduction: Formation of 1H-Inden-5-amine, 2,3-dihydro-.

    Substitution: Formation of 1H-Inden-5-chloro, 2,3-dihydro-.

Scientific Research Applications

1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate can be compared with other similar compounds, such as:

    1H-Inden-5-ol, 2,3-dihydro-: Lacks the methylcarbamate group, making it less versatile in certain applications.

    1H-Inden-5-amine, 2,3-dihydro-: Contains an amine group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.

    1H-Inden-5-chloro, 2,3-dihydro-: Contains a chloro group, which can be used for further functionalization through nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.

Properties

CAS No.

120-59-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,3-dihydro-1H-inden-5-yl N-methylcarbamate

InChI

InChI=1S/C11H13NO2/c1-12-11(13)14-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

JOYSBFMLGYQIPE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC2=C(CCC2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.